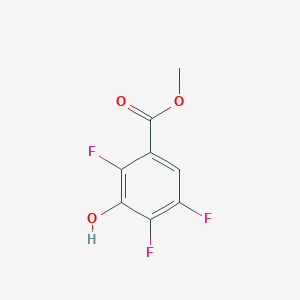

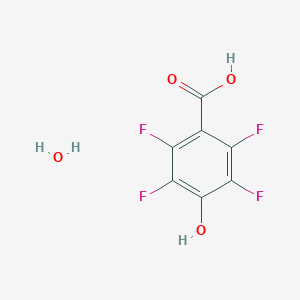

2,4,5-Trifluoro-3-hydroxybenzoic acid methyl ester

Overview

Description

Synthesis Analysis

While the synthesis of 2,4,5-Trifluoro-3-hydroxybenzoic acid methyl ester is not explicitly described, the papers discuss related compounds. For instance, the methyl ester of 3-formyl-4,6-dihydroxy-5-isopropyl-2-methylbenzoic acid, a synthetic intermediate to the Espintanol, was synthesized in a laboratory setting and crystallized to form colorless crystals . This suggests that similar synthetic methods could potentially be applied to the synthesis of 2,4,5-Trifluoro-3-hydroxybenzoic acid methyl ester.

Molecular Structure Analysis

The molecular structure of related compounds has been determined by X-ray crystal analysis, as in the case of the methyl ester of 3-formyl-4,6-dihydroxy-5-isopropyl-2-methylbenzoic acid . This compound was found to be essentially planar, with strong intramolecular hydrogen bonds influencing the orientation of the carbonyl groups. Although the structure of 2,4,5-Trifluoro-3-hydroxybenzoic acid methyl ester is not provided, it can be inferred that fluorine substituents would significantly affect its molecular geometry and electronic properties.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4,5-Trifluoro-3-hydroxybenzoic acid methyl ester are not detailed in the provided papers. Nonetheless, the crystal structure of a related compound, 3,4,5-trihydroxybenzoic acid octyl ester (octyl gallate) dihydrate, has been characterized, revealing a triclinic crystal system with specific lattice parameters and a head-to-head bilayer molecular packing . This information on molecular packing and crystal structure can be useful when considering the crystalline properties of 2,4,5-Trifluoro-3-hydroxybenzoic acid methyl ester.

Scientific Research Applications

Oxidizing Reagent in Chemical Synthesis

2,4,5-Trifluoro-3-hydroxybenzoic acid methyl ester is involved in the synthesis of a class of hypervalent iodine compounds, like methyl 2-iodoxybenzoate, which serve as valuable oxidizing reagents. These compounds belong to a new class of pentavalent iodine compounds with a pseudobenziodoxole structure. They are used to oxidize alcohols to the respective aldehydes or ketones in the presence of trifluoroacetic acid or boron trifluoride etherate, indicating its role in intricate chemical synthesis processes (Zhdankin et al., 2005).

Photodegradation of Hazardous Water Contaminants

The compound has been implicated in studies related to the photodegradation of hazardous water contaminants, such as parabens, in the presence of ultraviolet C lamps. It's part of the process that ensures complete degradation of these contaminants, thereby showcasing its environmental application in purifying water from potential toxic substances (Gmurek et al., 2015).

In Analytical Chemistry

This compound is also significant in analytical chemistry as it is part of methods developed to measure concentrations of environmental phenols in human milk, indicating its importance in health and safety monitoring (Ye et al., 2008).

Role in Plant Growth Regulation

In the domain of botany, 2,4,5-Trifluoro-3-hydroxybenzoic acid methyl ester is found in natural plant sources and contributes as a plant growth regulator. This highlights its significance in the field of agriculture and plant sciences (Yoshioka et al., 2004).

Safety And Hazards

properties

IUPAC Name |

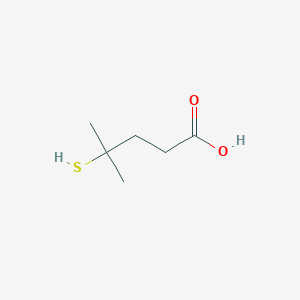

methyl 2,4,5-trifluoro-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c1-14-8(13)3-2-4(9)6(11)7(12)5(3)10/h2,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYDATSCTAJHIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1F)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454275 | |

| Record name | 2,4,5-Trifluoro-3-hydroxybenzoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-Trifluoro-3-hydroxybenzoic acid methyl ester | |

CAS RN |

137234-92-5 | |

| Record name | 2,4,5-Trifluoro-3-hydroxybenzoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1,2,4]Triazol-1-yl-benzaldehyde](/img/structure/B143020.png)

![4-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B143030.png)

![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)propan-1-one](/img/structure/B143036.png)

![(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B143050.png)

![(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B143057.png)